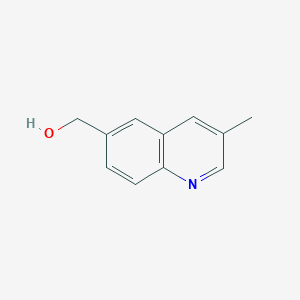

(3-Methylquinolin-6-yl)methanol

Description

(3-Methylquinolin-6-yl)methanol is a quinoline derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 6-position and a methyl (-CH₃) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and materials science applications due to their aromatic heterocyclic structure, which enables diverse chemical modifications. The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, making this compound a candidate for drug development or coordination chemistry .

- Aldehyde reduction: Reacting 3-methylquinoline-6-carbaldehyde with a reducing agent like sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAL-H) in methanol .

- Microwave-assisted synthesis: Irradiation to accelerate reduction steps, as seen in the synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(3-methylquinolin-6-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-4-10-5-9(7-13)2-3-11(10)12-6-8/h2-6,13H,7H2,1H3 |

InChI Key |

XQULWEVJPJDPLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)CO)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylquinolin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of (3-Methylquinolin-6-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylquinolin-6-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of (3-Methylquinolin-6-yl)aldehyde or (3-Methylquinolin-6-yl)carboxylic acid.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(3-Methylquinolin-6-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

Industry: Utilized in the development of materials such as dyes, catalysts, and electronic components.

Mechanism of Action

The mechanism of action of (3-Methylquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include:

Structural and Electronic Features

- Substituent Effects: Chlorine vs. Methyl: Chlorine at C2 (as in (2-Chloro-6-methylquinolin-3-yl)methanol) increases molecular weight and lipophilicity (ClogP ≈ 2.5 vs. Positional Isomerism: The hydroxymethyl group at C6 (hypothetical compound) vs. C3 () alters hydrogen-bonding networks. For example, (2-Chloro-6-methylquinolin-3-yl)methanol exhibits intramolecular C–H···O bonds and intermolecular O–H···O interactions, stabilizing its crystal lattice . Ring Saturation: The tetrahydroquinoxaline derivative () has a non-aromatic, saturated ring, reducing π-π stacking but improving conformational flexibility .

- Hydrogen Bonding: Quinolin-3-yl-methanol derivatives form stronger intermolecular O–H···O bonds compared to non-hydroxylated analogs, influencing crystallinity and melting points .

Physicochemical Properties

Biological Activity

(3-Methylquinolin-6-yl)methanol is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a hydroxymethyl group attached to the quinoline ring, which enhances its reactivity and pharmacological properties. This article explores the biological activity of (3-Methylquinolin-6-yl)methanol, including its mechanisms of action, pharmacological effects, and comparisons with related compounds.

- Molecular Formula : C10H9N

- Molecular Weight : 173.21 g/mol

- Structure : The compound consists of a quinoline ring with a methyl group at position 3 and a hydroxymethyl group at position 6.

Quinoline derivatives, including (3-Methylquinolin-6-yl)methanol, are known to interact with various biological targets, leading to diverse pharmacological effects. The mechanisms through which this compound exerts its effects can include:

- Enzyme Inhibition : Compounds in this class can act as inhibitors of specific enzymes crucial for pathogen survival or cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that (3-Methylquinolin-6-yl)methanol may exhibit antimicrobial properties, potentially making it useful in treating infections.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell growth through various pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The specific activity of (3-Methylquinolin-6-yl)methanol requires further investigation to establish its efficacy against specific pathogens.

Anticancer Activity

Studies on related quinoline compounds have shown potential in inhibiting cancer cell lines. For example, derivatives have been tested against breast cancer and leukemia cells, exhibiting IC50 values in the micromolar range. The potential anticancer activity of (3-Methylquinolin-6-yl)methanol remains to be thoroughly explored.

Comparative Analysis with Related Compounds

A comparison of (3-Methylquinolin-6-yl)methanol with structurally similar compounds reveals various biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (6-Methylquinolin-3-yl)methanol | C11H11NO | Hydroxymethyl group at position 3; potential drug candidate. |

| (8-Methylquinolin-6-yl)methanol | C11H11NO | Unique dual substitution pattern; versatile intermediate. |

| Quinolin-6-ylmethanol | C10H9NO | Lacks methyl substitution; simpler structure with distinct reactivity. |

| 2-Chloroquinoline | C9H6ClN | Chlorine substituent alters reactivity; used in various chemical syntheses. |

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.